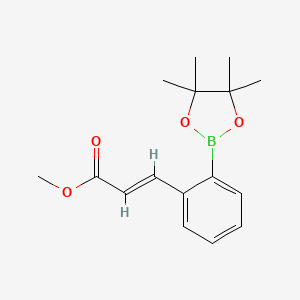
5,5'-(Naphthalene-2,6-diyl)diisophthalic acid
Descripción general
Descripción
5,5'-(Naphthalene-2,6-diyl)diisophthalic acid is a useful research compound. Its molecular formula is C26H16O8 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. MOF Isomers and Gas Adsorption
5,5'-(Naphthalene-2,6-diyl)diisophthalic acid is used in creating metal-organic framework (MOF) isomers, such as ZJNU-71, ZJNU-72, ZJNU-73, and NOTT-103. These MOFs demonstrate varying topologies and exhibit different adsorption properties for gases like acetylene (C2H2), with ZJNU-71 showing notably high C2H2 uptake (Chen et al., 2017).
2. Catalytic Performance in Naphthalene Tert-Butylation
This compound plays a role in the catalysis of naphthalene tert-butylation, a process important for producing di-tert-butylnaphthalene, a precursor for polyethylene naphthalate (PEN). Modifying Al-rich HMOR zeolite catalysts enhances the conversion rate and selectivity of this process (Huang et al., 2019).
3. Supramolecular Organic Frameworks for Gas Adsorption
In the construction of Supramolecular Organic Frameworks (SOFs), derivatives of naphthalene, including this compound, are used. These SOFs exhibit enhanced adsorption and selectivity for gases like CO2, demonstrating potential in environmental applications (Lü et al., 2018).
4. Analytical Separation of Organic Anions
This compound has been utilized as a carrier electrolyte in capillary zone electrophoresis for the separation of organic anions. It offers improved sensitivity compared to traditional methods, aiding in environmental monitoring and analytical chemistry (Dabek-Zlotorzynska & Dlouhy, 1994).
5. Environmental Biodegradation Studies
This compound is relevant in understanding the biodegradation pathways of naphthalene derivatives in the environment, particularly in the context of microbial degradation. Studies on bacterial communities have provided insights into the mechanisms of degradation and potential environmental remediation applications (Nörtemann et al., 1986).
6. Electroluminescence and Polymer Research
Research into carbazole-containing 2,6-naphthalene-based conjugated polymers, involving derivatives of naphthalene, has shown promise in electroluminescence applications. These studies are crucial for the development of advanced materials for electronic and optoelectronic devices (Mori & Kijima, 2009).
Propiedades
IUPAC Name |
5-[6-(3,5-dicarboxyphenyl)naphthalen-2-yl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O8/c27-23(28)19-7-17(8-20(11-19)24(29)30)15-3-1-13-5-16(4-2-14(13)6-15)18-9-21(25(31)32)12-22(10-18)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKPOGLPCGBVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C=C1C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8229397.png)
![tert-Butyl (R)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8229404.png)



![N-(10,16-dimethyl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B8229426.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8229427.png)

![5-[3,5-bis(3,5-diformylphenyl)phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B8229449.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8229453.png)
![3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol](/img/structure/B8229455.png)


